O-succinyl-L-homoserine

Descripción general

Descripción

O-succinyl-L-homoserine is a significant biochemical compound that serves as an intermediate in various metabolic pathways. It is particularly important in the biosynthesis of L-methionine, an essential amino acid. This compound is also a potential platform chemical for the production of C4 chemicals, which have substantial industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

O-succinyl-L-homoserine can be synthesized through metabolic engineering of Escherichia coli. The process involves the deletion of specific genes and overexpression of others to enhance the production yield. For instance, the deletion of the metJ and metI genes, combined with the overexpression of metL, metAfbr, yjeH, and thrAfbr, significantly increases the production of this compound from glucose .

Industrial Production Methods

In industrial settings, this compound is produced through fermentation processes using recombinant Escherichia coli. The fermentation conditions, including pH, temperature, and feeding strategy, are optimized to maximize the yield. The process can achieve high titers, making it suitable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions

O-succinyl-L-homoserine undergoes various chemical reactions, including:

Gamma-replacement reactions: In the presence of L-cysteine, it forms cystathionine via a gamma-replacement reaction catalyzed by cystathionine gamma-synthase.

Gamma-elimination reactions: In the absence of L-cysteine, it undergoes gamma-elimination to form succinate, alpha-ketobutyrate, and ammonia.

Common Reagents and Conditions

L-cysteine: Used in gamma-replacement reactions.

Major Products

L-methionine: Formed through the action of this compound sulfhydrylase.

Succinic acid and homoserine: Formed through hydrolysis of this compound.

Aplicaciones Científicas De Investigación

Biosynthesis of L-Methionine

Overview

O-succinyl-L-homoserine serves as a precursor for the biosynthesis of L-methionine, an essential amino acid with significant industrial applications. The enzymatic conversion of OSH to L-methionine is catalyzed by this compound sulfhydrylase, which has been characterized for its high activity and stability under various conditions.

Key Findings

- A study identified a novel enzyme from Thioalkalivibrio sulfidiphilus that converts OSH to L-methionine with a yield of 42.63 g/L when using 400 mM OSH as a substrate .

- The enzyme exhibited maximum activity at pH 6.5 and 35°C, demonstrating potential for large-scale bioproduction processes.

Metabolic Engineering for Enhanced Production

Engineering Strains

Recent advancements in metabolic engineering have enabled the construction of Escherichia coli strains capable of producing higher yields of OSH. Genetic modifications include deletions and overexpressions of specific genes involved in the methionine biosynthetic pathway.

Case Studies

- A genetically engineered strain, E. coli ∆JIB, achieved a production rate of 9.31 g/L OSH from glucose, representing the highest yield reported to date .

- The metabolic network was redesigned by removing feedback inhibition mechanisms and enhancing flux towards OSH production through targeted gene modifications.

Platform Chemical for C4 Chemicals

Market Potential

this compound is recognized as a promising platform chemical for the production of various C4 chemicals, including succinic acid and other valuable intermediates. Its synthesis from renewable resources via fermentation processes aligns with green chemistry principles.

Production Insights

- The ability to produce OSH from glucose through engineered microbial strains opens avenues for sustainable chemical manufacturing .

- The fermentation process can be optimized to maximize yield while minimizing environmental impact.

Industrial Applications and Future Directions

Potential Uses

The industrial application of this compound extends beyond amino acid production. Its derivatives could play roles in pharmaceuticals, agriculture, and bioplastics.

Research Directions

- Continued research into optimizing fermentation conditions and enzyme efficiency will be crucial for scaling up OSH production.

- Investigating the broader metabolic pathways involving OSH could lead to novel applications in biotechnology.

Summary Table: Key Characteristics and Applications of this compound

| Characteristic | Details |

|---|---|

| Chemical Formula | C₆H₈N₂O₄S |

| Role in Biosynthesis | Precursor for L-methionine |

| Enzymatic Conversion Yield | Up to 42.63 g/L from 400 mM OSH |

| Engineered Strain Yield | 9.31 g/L from glucose (highest reported) |

| Applications | Amino acid production, platform chemical for C4 chemicals |

Mecanismo De Acción

O-succinyl-L-homoserine exerts its effects through enzymatic reactions. It is converted to L-methionine by the enzyme this compound sulfhydrylase, which catalyzes the addition of a sulfur atom to the compound. This reaction is crucial in the biosynthesis of L-methionine, an essential amino acid involved in protein synthesis and various metabolic processes .

Comparación Con Compuestos Similares

Similar Compounds

O-acetyl-L-homoserine: Another intermediate in the biosynthesis of L-methionine, but with an acetyl group instead of a succinyl group.

L-homoserine: A precursor in the biosynthesis of threonine and methionine, but without the succinyl group.

Uniqueness

O-succinyl-L-homoserine is unique due to its role as a platform chemical for the production of various C4 chemicals and its involvement in the biosynthesis of L-methionine. Its ability to undergo specific enzymatic reactions, such as gamma-replacement and gamma-elimination, distinguishes it from other similar compounds .

Actividad Biológica

O-succinyl-L-homoserine (OSH) is an important compound in metabolic pathways, particularly in the biosynthesis of the amino acid L-methionine. This article delves into its biological activity, enzymatic properties, and applications, supported by various research findings and case studies.

Overview of this compound

This compound is a derivative of L-homoserine, classified as an alpha amino acid. It plays a crucial role in the metabolic processes of various organisms, including Saccharomyces cerevisiae and Escherichia coli . OSH is not a naturally occurring metabolite in humans but can be detected in individuals exposed to this compound or its derivatives .

Enzymatic Activity and Characterization

Recent studies have identified and characterized an enzyme known as this compound sulfhydrylase (OSHS) from Thioalkalivibrio sulfidiphilus. This enzyme catalyzes the conversion of OSH to L-methionine, demonstrating significant potential for industrial applications in amino acid production.

Key Findings on OSHS

- Optimal Conditions : The recombinant OSHS exhibits maximum activity at 35°C and pH 6.5, with a half-life of 21.72 hours at 30°C, indicating high thermostability .

- Substrate Concentration : The enzyme shows increased activity with higher concentrations of OSH, achieving a total yield of L-methionine up to 42.63 g/L when 400 mM OSH is used .

- Metal Ion Influence : The presence of Fe²⁺ ions enhances the enzyme's activity by 115%, highlighting the importance of metal cofactors in enzymatic reactions .

Biological Pathways Involving this compound

OSH participates in critical metabolic pathways, particularly those leading to the synthesis of L-methionine. The pathway involves several enzymatic reactions where OSH acts as an intermediate substrate. Below is a simplified representation of this pathway:

Applications and Case Studies

The industrial relevance of OSH primarily lies in its application for producing L-methionine through biocatalysis. This process has been optimized using fermentation techniques coupled with enzymatic reactions.

Case Study: Industrial Production of L-Methionine

A notable study by CJ Cheiljedang Co., Ltd. developed a bioprocess that combines fermentation and enzymatic catalysis to produce OSH from sucrose. This method has led to significant advancements in the large-scale production of L-methionine, which is critical for animal feed and nutritional supplements .

Comparative Analysis of Enzymatic Properties

The following table summarizes key enzymatic properties of OSHS compared to other known enzymes involved in similar pathways:

| Enzyme | Source | Optimal Temperature (°C) | pH | Thermostability | Yield (g/L) |

|---|---|---|---|---|---|

| This compound sulfhydrylase (OSHS) | Thioalkalivibrio sulfidiphilus | 35 | 6.5 | High (21.72 h at 30°C) | 42.63 |

| Cystathionine γ-synthase | Various | Variable | Variable | Moderate | Varies |

Propiedades

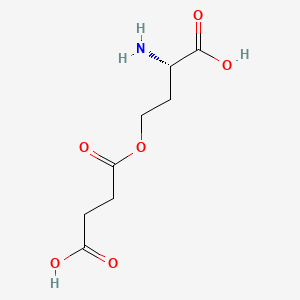

IUPAC Name |

(2S)-2-amino-4-(3-carboxypropanoyloxy)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO6/c9-5(8(13)14)3-4-15-7(12)2-1-6(10)11/h5H,1-4,9H2,(H,10,11)(H,13,14)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNISQJGXJIDKDJ-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COC(=O)CCC(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(COC(=O)CCC(=O)O)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60164192 | |

| Record name | O-Succinylhomoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1492-23-5 | |

| Record name | O-Succinylhomoserine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1492-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Succinylhomoserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001492235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Succinylhomoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary biological role of O-Succinyl-L-homoserine?

A1: this compound is a crucial intermediate in the biosynthesis of L-methionine in many bacteria. [, , , , , , , ] It serves as the substrate for cystathionine γ-synthase (CGS), a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the γ-replacement reaction with L-cysteine to produce L-cystathionine. [, , , ] This reaction is the first committed step in the bacterial transsulfuration pathway, which ultimately leads to the production of L-methionine. [, , ]

Q2: Can you elaborate on the interaction of this compound with cystathionine γ-synthase (CGS)?

A2: this compound binds to CGS within the active site, which is structurally similar to that of cystathionine β-lyase (CBL). [, ] This binding is facilitated by specific residues within the active site that contribute to both the steric and electrostatic interactions. [, , ] The binding of OSHS initiates a series of enzymatic reactions that ultimately lead to the formation of L-cystathionine, a precursor to L-methionine. [, , ]

Q3: What happens to this compound in the absence of L-cysteine?

A3: In the absence of L-cysteine, CGS can catalyze a competing γ-elimination reaction using this compound as a substrate. [, , ] This reaction produces succinate, α-ketobutyrate, and ammonia, representing a less efficient use of OSHS in the cell. [, , ]

Q4: What is the molecular formula and weight of this compound?

A4: While the provided research papers don’t explicitly state the molecular formula and weight of OSHS, they provide enough information to deduce them. Based on its structure and the reactions it participates in, the molecular formula of OSHS is C8H13NO6, and its molecular weight is 219.19 g/mol.

Q5: How does the structure of this compound influence its recognition by enzymes like cystathionine γ-synthase?

A5: The specific arrangement of functional groups and the overall shape of OSHS are crucial for its recognition and binding within the active site of enzymes like CGS. [, ] The carboxyl groups of OSHS are thought to be held in place by interactions with arginine residues in the active site. [] This precise binding is essential for the enzyme to catalyze the γ-replacement or γ-elimination reactions involving OSHS. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.